Itasetron hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de DAU 6215 implica varios pasos clave:

Reacción de condensación: La condensación de isocianato de 2-nitrofenilo con endo-8-metil-8-azabiciclo[3.2.1]octan-3-amina en tetrahidrofurano (THF) y ciclohexano produce 2-nitrofenilurea.

Reducción: La 2-nitrofenilurea se reduce luego usando hidrógeno sobre paladio en carbón (Pd/C) en etanol para producir 2-aminofenilurea.

Acilación: La 2-aminofenilurea se acila con cloroformato de fenilo en tolueno para formar un carbamato.

Ciclización: El carbamato se somete a ciclización usando hidróxido de sodio (NaOH) en etanol para producir el compuesto final.

Métodos de producción industrial: La producción industrial de DAU 6215 sigue rutas sintéticas similares pero a mayor escala, asegurando alta pureza y rendimiento. El proceso implica un control estricto de las condiciones de reacción y los pasos de purificación para cumplir con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones: DAU 6215 principalmente se somete a reacciones de sustitución debido a sus grupos funcionales. El compuesto es estable en diversas condiciones, pero puede participar en reacciones que involucran nucleófilos y electrófilos.

Reactivos y condiciones comunes:Reducción: Hidrógeno sobre paladio en carbón (Pd/C) en etanol.

Acilación: Cloroformato de fenilo en tolueno.

Ciclización: Hidróxido de sodio (NaOH) en etanol.

Productos principales: El producto principal formado a partir de estas reacciones es el propio DAU 6215, que es un antagonista del receptor 5-HT3 altamente selectivo.

Aplicaciones Científicas De Investigación

DAU 6215 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas:

Antiemetico: Efectivo en prevenir las náuseas y los vómitos inducidos por la quimioterapia y la anestesia general.

Anxiolitico: Muestra potencial para reducir la ansiedad en varios modelos animales.

Antipsicotico: Demuestra eficacia en la reducción de los síntomas de la psicosis.

Mejorador de la cognición: Mejora las funciones cognitivas en modelos animales.

Mecanismo De Acción

DAU 6215 ejerce sus efectos al antagonizar selectivamente los receptores 5-HT3. Estos receptores están involucrados en la modulación de la liberación de neurotransmisores en el sistema nervioso central. Al bloquear estos receptores, DAU 6215 puede reducir los efectos excitatorios de la serotonina, lo que lleva a sus efectos terapéuticos en la ansiedad, la psicosis y las disfunciones cognitivas .

Comparación Con Compuestos Similares

Compuestos similares:

- Ondansetron

- Granisetron

- Tropisetron

- Dolasetron

- Zacopride

- Zatosetron

Singularidad: DAU 6215 es único debido a su alta selectividad para los receptores 5-HT3 y su favorable perfil farmacocinético. Ha demostrado un perfil tóxico muy bajo en modelos animales y actualmente se está probando en ensayos clínicos para sus posibles aplicaciones terapéuticas .

Actividad Biológica

Itasetron hydrochloride is a novel 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Its pharmacological profile, including absorption, efficacy, and tolerability, has been the subject of various studies. This article reviews the biological activity of this compound, presenting data from clinical trials, comparative studies, and case reports.

Pharmacokinetics

Absorption and Bioavailability

- This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 90 minutes post-dose.

- The bioavailability is reported to be greater than 90%, indicating effective systemic absorption .

Half-Life

- The compound has a half-life of approximately 12 hours, allowing for twice-daily dosing regimens that can maintain therapeutic plasma levels throughout the day .

Efficacy in Clinical Trials

Comparison with Ondansetron

A pivotal study compared the efficacy of this compound with ondansetron in patients undergoing moderately emetogenic chemotherapy. Key findings include:

| Parameter | Itasetron (1-8 mg) | Ondansetron (8 mg) | Statistical Significance |

|---|---|---|---|

| Complete Response Rate | Comparable | Comparable | Not significant |

| Nausea Control | Comparable | Comparable | Not significant |

| Adverse Events | Similar incidence | Similar incidence | Not significant |

The study involved 104 patients with histologically confirmed cancer (excluding head and neck tumors), revealing that itasetron demonstrated comparable efficacy to ondansetron without significant differences in adverse events .

Biological Mechanism

As a 5-HT3 receptor antagonist, itasetron works by blocking serotonin's action at these receptors in the central nervous system and gastrointestinal tract. This mechanism is crucial in managing nausea and vomiting associated with chemotherapy. Research utilizing in vivo brain microdialysis techniques has further elucidated its pharmacodynamics, showing effective modulation of neurotransmitter release related to emesis pathways .

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study: Pediatric Use

- Case Study: Elderly Patients

Adverse Effects

The adverse effects associated with this compound are generally mild and similar to those seen with other drugs in its class. Commonly reported side effects include:

- Headache

- Constipation

- Drowsiness

Serious adverse events are rare but can include cardiac arrhythmias, particularly in patients with pre-existing conditions such as long QT syndrome .

Propiedades

Número CAS |

127618-28-4 |

|---|---|

Fórmula molecular |

C16H21ClN4O2 |

Peso molecular |

336.81 g/mol |

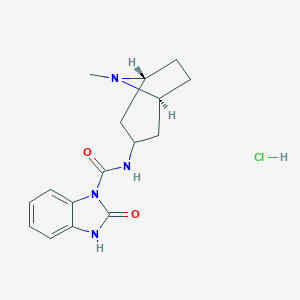

Nombre IUPAC |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |

Clave InChI |

WKDOOXQPGYZUKZ-YSEZWWCESA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

SMILES canónico |

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |

Números CAS relacionados |

123258-84-4 (Parent) |

Sinónimos |

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.